(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS2/c17-10-2-1-3-11-14(10)19-16(24-11)21-8-6-20(7-9-21)15(22)12-4-5-13(18)23-12/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTDXNBQRHDQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multiple steps:
Formation of Benzo[d]thiazole Derivative: The initial step involves the synthesis of the benzo[d]thiazole derivative through the reaction of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
Piperazine Coupling: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazinyl benzo[d]thiazole intermediate.
Thiophene Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms in both the benzo[d]thiazole and thiophene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory agent and may have applications in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
- Chlorobenzo[d]thiazole vs. Fluorophenyl-thiazole Derivatives: Compounds 4 and 5 () replace the benzo[d]thiazole core with fluorophenyl-thiazole systems. These derivatives exhibit isostructural triclinic symmetry (P̄1) and planar molecular conformations, except for a perpendicular fluorophenyl group, which may influence binding interactions in therapeutic targets .
- Thiophene vs. Triazole Substituents: The 5-chlorothiophene group in the target compound contrasts with triazole-containing analogs (e.g., ). Triazoles are known for hydrogen-bonding capabilities, while thiophenes contribute to π-π stacking interactions. This difference may alter binding affinities in biological targets .
Piperazine-Linked Methanone Derivatives
Substituent Effects on Piperazine :
and describe compounds such as MK37 and compound 21 , which feature trifluoromethylphenyl or pyrazole substitutions on the piperazine ring. These substituents modulate electronic and steric properties, impacting solubility and target engagement. The target compound’s 4-chlorobenzo[d]thiazole group may offer a balance between bulk and reactivity compared to bulkier trifluoromethyl groups .- Methanone Bridge Variations: The methanone bridge in the target compound is structurally analogous to derivatives in and , where thiophen-2-yl or benzimidazole groups are linked to piperazine. For example, 11a and 11b () use benzimidazole instead of thiazole, which could enhance DNA intercalation properties in anticancer applications .
Comparative Data Table
Biological Activity
The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring, a chlorobenzo[d]thiazole moiety, and a thiophene group. This arrangement suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure includes several functional groups that are commonly associated with bioactive compounds, such as:
- Piperazine Ring : Known for its role in many pharmaceuticals, contributing to various biological activities.
- Chlorobenzo[d]thiazole Moiety : Associated with antimicrobial and anticancer properties.
- Thiophene Group : Often linked to anti-inflammatory and antitumor activities.
Biological Activity Overview
Research into the biological activity of compounds similar to This compound suggests potential for significant pharmacological properties. Computational studies indicate that compounds with similar structures may exhibit:
- Antimicrobial Activity
- Anti-inflammatory Effects
- Anticancer Properties
The mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:
- The piperazine ring may interact with neurotransmitter receptors.
- The chlorobenzo[d]thiazole moiety could engage in enzyme inhibition or receptor antagonism.
These interactions may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique position of This compound within its class due to its specific combination of functional groups.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-(Piperazin-1-yl)benzoic acid | Structure | Antidepressant |
| 2-(Chlorobenzothiazol)phenol | Structure | Antimicrobial |
| Isoxazole derivatives | Structure | Anti-inflammatory |
Conclusion and Future Directions
Given the promising structural characteristics and preliminary findings regarding similar compounds, further research is warranted to explore the specific biological activities of This compound . Future studies should focus on:
- In vitro and In vivo Testing : To validate the biological activity and therapeutic potential.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
- Modification and Optimization : To enhance efficacy and reduce toxicity.
This compound holds potential as a lead candidate in drug development targeting various diseases, particularly those involving neurodegeneration and cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
